molecular formula C8H7BrN2O2S B1444433 Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate CAS No. 901122-44-9

Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate

Cat. No.: B1444433
CAS No.: 901122-44-9
M. Wt: 275.12 g/mol
InChI Key: DMUMAAIQJXASCL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate typically involves the reaction of ethyl isocyanoacetate with sodium hydride in N,N-dimethylformamide under an argon atmosphere . The reaction is carried out under ice cooling to control the exothermic nature of the reaction. The resulting intermediate is then treated with appropriate reagents to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques .

Mechanism of Action

The mechanism of action of ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can alter biochemical pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate can be compared with other similar compounds, such as:

These compounds share the imidazo[5,1-b]thiazole core but differ in the position of the bromine atom and the nature of the substituents. The unique structural features of this compound contribute to its distinct chemical reactivity and biological activity .

Biological Activity

Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and comparisons with related compounds.

Overview of Biological Activity

This compound has been primarily studied for its anticancer potential. Compounds with similar thiazole scaffolds exhibit a range of biological activities, including:

  • Antioxidant
  • Analgesic
  • Anti-inflammatory
  • Antimicrobial
  • Antifungal
  • Antiviral
  • Diuretic
  • Anticonvulsant
  • Neuroprotective
  • Cytotoxic effects .

The mechanism by which this compound exerts its biological effects involves interaction with various biological targets and pathways. The compound's structure allows it to engage with multiple cellular mechanisms, potentially leading to:

  • Inhibition of cancer cell proliferation.
  • Induction of apoptosis in tumor cells.
  • Modulation of signaling pathways involved in cell survival and growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the bromine atom at the 2-position of the imidazole ring and the ethyl ester group at the carboxylic acid contributes to its reactivity and biological efficacy. Comparative studies highlight the following:

Compound NameSimilarityUnique Features
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate0.86Lacks bromine substitution; different biological activity.
Ethyl imidazo[2,1-b]thiazole-6-carboxylate0.85Position of carboxylate differs; distinct reactivity.
Methyl imidazo[2,1-b]thiazole-6-carboxylate0.84Methyl group instead of ethyl; altered solubility properties.
This compound0.83Bromine at a different position; varied biological effects.
2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid0.90No ethyl group; different solubility and reactivity profile.

This table illustrates how slight variations in structure can lead to significant differences in biological activity .

Case Studies and Research Findings

Recent studies have demonstrated the anticancer efficacy of thiazole derivatives similar to this compound:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that compounds with a thiazole backbone exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A431 (skin cancer). The IC50 values for these compounds often fall below those of established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations indicate that these compounds interact with key proteins involved in cancer progression through hydrophobic interactions and hydrogen bonding, enhancing their potential as therapeutic agents .
  • Comparative Efficacy : In a study comparing various thiazole derivatives, this compound exhibited superior activity due to its unique structural features that allow for better binding to target proteins .

Properties

IUPAC Name

ethyl 2-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-2-13-8(12)6-7-11(4-10-6)3-5(9)14-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUMAAIQJXASCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N(C=C(S2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of sodium hydride (60% in mineral oil, 13.6 g, 368 mmol) in N,N-dimethylformamide (160 ml) was cooled to −10° C. or below under a nitrogen atmosphere. Ethyl isocyanoacetate (36.2 g, 320 mmol) was gradually added dropwise to the cooled suspension, and the mixture was stirred at −3 to 5° C. for 2 hr. This solution was cooled to −20° C. or below and was added dropwise to a solution of 2,5-dibromothiazole (38.8 g, 160 mmol) in N,N-dimethylformamide over a period of about 20 min, and the mixture was stirred at −5 to −20° C. for 2 hr. Water (8 ml) was added thereto to stop the reaction, and the reaction solution was added to 15 wt % brine (960 ml) under ice cooling. Subsequently, the mixture was adjusted to pH 6 to 7 by the addition of 1 M hydrochloric acid. Subsequently, common salt (102 g) was added thereto at the same temperature, and the mixture was stirred overnight. The resultant precipitate was collected by filtration, was washed with water (136 ml), and was dried under the reduced pressure to give ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate (40.4 g, yield 91.9%).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step Two
Quantity
38.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
salt
Quantity
102 g
Type
reactant
Reaction Step Five
Name
brine
Quantity
960 mL
Type
solvent
Reaction Step Six
Name
Quantity
8 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Ethyl isocyanoacetate (0.9 ml, 8.2 mmol) was gradually added dropwise to a suspension of sodium hydride (60% in mineral oil, 378 mg, 9.4 mmol) in N,N-dimethylformamide (5 ml) in an argon atmosphere under ice cooling. The mixture was stirred at the same temperature for 2 hr. This solution was added dropwise to a solution of 2,5-dibromothiazole (1.0 g, 4.1 mmol) in tetrahydrofuran (13 ml) cooled to −20° C. (brine/ice water) through a cannula over a period of 20 min, and, while allowing the temperature to rise to around 0° C., the mixture was stirred for 2 hr. After the completion of the reaction, saturated brine was added thereto, and the mixture was extracted with ethyl acetate (20 ml×5). The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed by distillation under the reduced pressure. The residue was washed with ethyl acetate to give ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate. The solvent was removed from the ethyl acetate washing liquor by distillation, and the residue was purified by chromatography on silica gel (hexane:ethyl acetate=1:2). The resultant purification product was combined with the crystal prepared above to give ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate (1.1 g, 90%) as a white solid.
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
[Compound]
Name
brine ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Reactant of Route 2
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Reactant of Route 3
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate

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